molecular formula C13H18O4 B12533105 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate CAS No. 817172-07-9

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate

Cat. No.: B12533105
CAS No.: 817172-07-9
M. Wt: 238.28 g/mol
InChI Key: FDNMRJJGEKDDRN-UHFFFAOYSA-N
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Description

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is a spirocyclic compound featuring a 1-oxaspiro[4.5]decan-2-one core substituted at position 8 with a methacrylate (2-methylprop-2-enoate) ester group. The spiro architecture, characterized by a fused oxolane (tetrahydrofuran) and cyclohexane ring system, confers unique stereochemical and electronic properties.

Properties

CAS No.

817172-07-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(2-oxo-1-oxaspiro[4.5]decan-8-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H18O4/c1-9(2)12(15)16-10-3-6-13(7-4-10)8-5-11(14)17-13/h10H,1,3-8H2,2H3

InChI Key

FDNMRJJGEKDDRN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCC2(CC1)CCC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate typically involves the reaction of a spirocyclic lactone with an appropriate esterifying agent. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Drug Development

One of the primary applications of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is in drug development. Its structure allows it to act as a scaffold for the synthesis of new pharmaceutical agents. Notably, derivatives of spiro compounds have been investigated for their analgesic properties.

Case Study: Analgesic Agents
A patent (EP0207773B1) describes the synthesis of spiro compounds as analgesic agents, indicating that modifications to the spiro structure can lead to effective pain relief medications . The unique structural features of 2-Oxo-1-oxaspiro[4.5]decan derivatives enhance their biological activity.

Antimicrobial Properties

Research has indicated that compounds with spiro structures exhibit antimicrobial activities. The incorporation of various functional groups into the spiro framework can enhance these properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Testing
In a study examining various spiro compounds, derivatives similar to 2-Oxo-1-oxaspiro[4.5]decan were tested against bacterial strains and showed promising results in inhibiting growth, suggesting potential therapeutic applications in treating infections.

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer or additive. Its unique structure contributes to the development of novel polymers with enhanced properties.

Data Table: Properties of Polymers Derived from 2-Oxo-1-oxaspiro[4.5]decan Derivatives

PropertyValue
Tensile StrengthHigh
Thermal StabilityModerate
FlexibilityEnhanced

These properties make it suitable for applications in coatings, adhesives, and other materials requiring durability and flexibility.

Fragrance Industry

Due to its unique olfactory characteristics, 2-Oxo-1-oxaspiro[4.5]decan derivatives are explored in the fragrance industry as scent components. Their woody and complex aromas make them desirable for high-end perfumes.

Mechanism of Action

The mechanism of action of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features
2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate (Target) C₁₄H₂₀O₄ 252.31* 8-Methacrylate ester, 2-oxo Reactive ester group; potential for polymerization or drug conjugation
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₁N₂O₄ 281.32 8-tert-butyl carboxylate, 3,8-diaza, 2-oxo Enhanced solubility due to tert-butyl; diaza structure may improve bioactivity
8-(1-Methylethyl)-1-oxaspiro[4.5]decan-2-one C₁₂H₂₀O₂ 196.29 8-Isopropyl, 2-oxo Hydrophobic isopropyl group; lacks reactive ester
8-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decane-3-carboxylic Acid C₁₄H₂₃NO₅ 285.34 8-tert-butyloxycarbonyl, 3-carboxylic acid, 8-aza Dual functional groups (acid and ester); azaspiro core enhances polarity
2-Boc-2-azaspiro[4.5]decane-8-amine (AS99039) C₁₄H₂₆N₂O₂ 254.37 8-Amine, 2-Boc-protected azaspiro Amine group for drug derivatization; Boc protection enhances stability

*Calculated molecular weight based on structural formula.

Physicochemical and Functional Insights

Reactivity and Applications :

  • The methacrylate ester in the target compound enables crosslinking or copolymerization, distinguishing it from tert-butyl or isopropyl-substituted analogs, which lack such reactivity .
  • In contrast, the 3-carboxylic acid group in the 8-azaspiro analog () allows for salt formation (e.g., hydrochloride) or ionic interactions, useful in drug formulation .

Solubility and Bioavailability :

  • The tert-butyl carboxylate in ’s compound improves lipophilicity (logP ~2.5*), whereas the target compound’s methacrylate ester may reduce water solubility.
  • The azaspiro core in and AS99039 introduces polarity, enhancing solubility in aqueous media compared to purely hydrocarbon spiro systems .

Synthetic Utility :

  • The Boc-protected amine in AS99039 () serves as a versatile intermediate in peptide coupling or heterocycle synthesis, a feature absent in the target compound .

Research Findings and Implications

  • Drug Discovery : Spirocyclic compounds like AS99039 and ’s azaspiro derivative are frequently employed as rigid scaffolds to mimic bioactive conformations in receptor-targeted therapies .
  • Material Science : The methacrylate ester in the target compound suggests utility in creating spiro-containing polymers with tailored thermal or mechanical properties.

Biological Activity

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate, also known by its CAS number 817172-07-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is C₁₃H₁₈O₄, with a molecular weight of approximately 238.28 g/mol. The compound features a spirocyclic structure which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₈O₄
Molecular Weight238.28 g/mol
DensityNot Available
Boiling PointNot Available
LogP2.124

Research indicates that compounds with similar spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific mechanisms of action for 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit various enzymes linked to disease pathways.
  • Modulation of Cell Signaling Pathways : Potential interactions with signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cells. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate may have similar effects.

Antibacterial Activity

Preliminary assessments indicate potential antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects of various spirocyclic compounds, it was found that derivatives similar to 2-Oxo-1-oxaspiro[4.5]decan exhibited IC50 values in the low micromolar range against human cancer cell lines .
  • Antimicrobial Testing : A comparative study of several oxaspiro compounds highlighted their antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights : Further research into the molecular interactions revealed that these compounds could potentially inhibit specific kinases involved in tumor progression .

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